N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydrobenzo[b][1,4]dioxin, a pyrazole, and a benzo[d]thiazole . These structural components are often found in biologically active compounds, suggesting that this molecule may have potential applications in medicinal chemistry or related fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures would likely result in a rigid, planar molecule . The exact structure would need to be determined experimentally, such as through X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the benzo[d]thiazole could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Scientific Research Applications
Heterocyclic Compound Chemistry and Properties
Research on compounds similar to "N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide" highlights the variable chemistry and properties of heterocyclic compounds, particularly those incorporating benzothiazole and pyridine units. These compounds exhibit a range of spectroscopic, magnetic, biological, and electrochemical activities, underscoring their potential in various scientific applications. For instance, Boča et al. (2011) reviewed the chemistry of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole), revealing opportunities for future investigation into unknown analogues and their promising applications (Boča, Jameson, & Linert, 2011).
Synthetic Utilities in Heterocyclic Chemistry
The synthetic versatility of heterocyclic compounds similar to the one is evident in their use as key intermediates for developing novel therapeutic agents. Ibrahim (2011) discusses various synthetic methodologies for creating benzimidazoles, quinoxalines, and benzo[diazepines from o-phenylenediamines, demonstrating the compound's role in advancing heterocyclic chemistry (Ibrahim, 2011).
Pharmacological Potential
The pharmacological significance of benzothiazole derivatives, which share a core structural similarity with the compound , is well-documented. Such derivatives have been studied for their antioxidant, anti-inflammatory, and anticancer properties. Research by Raut et al. (2020) on benzofused thiazole derivatives showcases the development of new molecules with potential as antioxidant and anti-inflammatory agents, highlighting the structural moiety's relevance in drug discovery (Raut et al., 2020).
Drug Design and Biological Activities
Further emphasizing the compound's importance, studies on benzothiazole scaffolds reveal a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Bhat and Belagali (2020) provide a comprehensive review of the synthesis, importance, and pharmacological activities of benzothiazole derivatives, illustrating the compound's utility in medicinal chemistry (Bhat & Belagali, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-20(13-5-6-16-19(7-13)28-12-21-16)23-14-8-22-24(9-14)10-15-11-26-17-3-1-2-4-18(17)27-15/h1-9,12,15H,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQRNUMPNCTUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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